2-Quinolinecarboxamide, N-(2-((3-(2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)amino)-1-((methylthio)methyl)-2-oxoethyl)-, (2S-(1(1R*(S*),2S*),2R*))-
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Overview
Description
2-Quinolinecarboxamide, N-(2-((3-(2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)amino)-1-((methylthio)methyl)-2-oxoethyl)-, (2S-(1(1R*(S*),2S*),2R*))- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxamide, N-(2-((3-(2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)amino)-1-((methylthio)methyl)-2-oxoethyl)-, (2S-(1(1R*(S*),2S*),2R*))- typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its quinoline core is known for its potential biological activity, including antimicrobial and anticancer properties.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Quinolinecarboxamide, N-(2-((3-(2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)amino)-1-((methylthio)methyl)-2-oxoethyl)-, (2S-(1(1R*(S*),2S*),2R*))- involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as quinolinecarboxylic acids, quinoline N-oxides, and quinoline amides.
Uniqueness
What sets this compound apart is its complex structure, which combines multiple functional groups and stereocenters. This complexity may confer unique biological activity and chemical reactivity, making it a valuable compound for research and development.
Properties
CAS No. |
127750-00-9 |
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Molecular Formula |
C34H45N5O4S |
Molecular Weight |
619.8 g/mol |
IUPAC Name |
N-[(2R)-1-[[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)piperidin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methylsulfanyl-1-oxopropan-2-yl]quinoline-2-carboxamide |
InChI |
InChI=1S/C34H45N5O4S/c1-34(2,3)38-33(43)29-16-10-11-19-39(29)21-30(40)27(20-23-12-6-5-7-13-23)36-32(42)28(22-44-4)37-31(41)26-18-17-24-14-8-9-15-25(24)35-26/h5-9,12-15,17-18,27-30,40H,10-11,16,19-22H2,1-4H3,(H,36,42)(H,37,41)(H,38,43)/t27-,28-,29-,30+/m0/s1 |
InChI Key |
MATDMESVLVWDAX-GCXHJFECSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CCCCN1C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CSC)NC(=O)C3=NC4=CC=CC=C4C=C3)O |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)C3=NC4=CC=CC=C4C=C3)O |
Origin of Product |
United States |
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